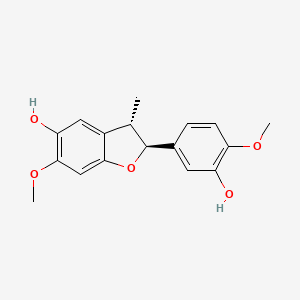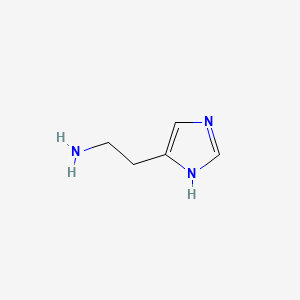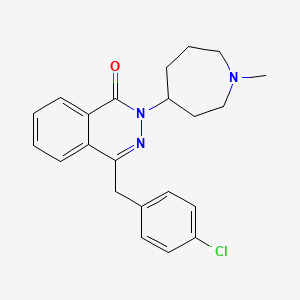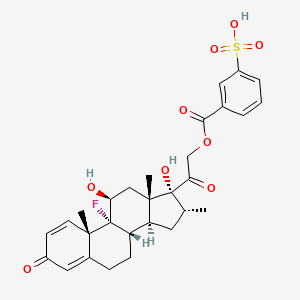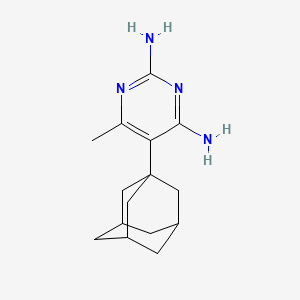![molecular formula C11H8N2 B1213557 1h-Pyrrolo[3,2-h]quinoline CAS No. 233-88-5](/img/structure/B1213557.png)
1h-Pyrrolo[3,2-h]quinoline
Overview
Description
Synthesis Analysis
A catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates via dehydration/[3 + 2] cycloaddition has been developed, showcasing an environmentally benign process with potential applications in organic synthesis and medicinal chemistry (Wu et al., 2017). Additionally, a synthesis of pyrrolo[3,2-c]quinolines with specific substitutions has been described, highlighting the compound's versatility in structural modification (Dudouit et al., 2001).
Molecular Structure Analysis
Experimental and theoretical studies on complexes of water with 1H-pyrrolo[3,2-h]quinoline have been conducted, revealing insights into its molecular structure through IR/fsMPI spectroscopy and density functional theory (Nosenko et al., 2008).
Chemical Reactions and Properties
The compound has been utilized in the synthesis of new pyrrolo[3,2-c]quinolines, highlighting its reactivity and the potential for creating diverse molecules with biological relevance (Testa et al., 2004).
Physical Properties Analysis
An extensive study on this compound using IR, Raman, and fluorescence spectroscopy combined with quantum chemical calculations has provided reliable assignments for vibrational modes and insights into its physical properties (Gorski et al., 2012).
Chemical Properties Analysis
Research on this compound derivatives targeting CTG trinucleotide repeats in DNA demonstrates the molecule's potential for biological applications and its chemical properties, particularly in molecular recognition (Matsumoto et al., 2016).
Scientific Research Applications
Cluster Analysis of Water Complexes
Research involving 1H-pyrrolo[3,2-h]quinoline (PQ) focuses on its interactions with water molecules. PQ acts as both a hydrogen-bond donor and acceptor. Studies have shown that 1:1 and 1:2 PQ/water complexes can be formed, revealing important insights into hydrogen bonding and molecular structures. These findings have implications in understanding molecular interactions and could be relevant in fields like molecular chemistry and physics (Nosenko et al., 2008).
Synthesis and Chemical Properties
Research on this compound extends to its synthesis and chemical properties. Studies have explored various synthetic methods and the resultant properties of the compound. This research is significant for developing new chemical compounds and understanding their potential applications in various fields of science (Tanaka et al., 1972).
Palladium-Catalyzed Heteroannulation
The use of palladium-catalyzed heteroannulation for the synthesis of this compound derivatives has been a significant area of study. These synthetic processes are essential for creating complex molecular structures that could have applications in medicinal chemistry and drug design (Kang et al., 1999).
Biological Activity and Molecular Design
The this compound core has shown significant biological activity, prompting research into its applications in drug design and synthesis. The molecular design of these compounds is crucial in developing potential therapeutic agents (Gayyur et al., 2022).
Quantum Chemical and Molecular Dynamic Studies
Quantum chemical and molecular dynamic studies of this compound have been conducted to understand its affinity for certain receptors. This research is fundamental in drug discovery and the development of new therapeutic agents (Grychowska et al., 2018).
Inhibition of Kv2.1
Studies have also shown that this compound derivatives can inhibit Kv2.1, a voltage-gated potassium channel. This finding has potential implications in the development of drugs for conditions associated with Kv2.1, such as epilepsy or cardiovascular diseases (Liu et al., 2016).
Combinatorial Synthesis
The combinatorial synthesis of this compound derivatives has been explored, highlighting the versatility of this compound in creating diverse molecular structures. This approach is crucial in the rapid development of new compounds for various scientific applications (Zhou et al., 2013).
Mechanism of Action
Target of Action
1H-Pyrrolo[3,2-h]quinoline, also known as PQQ, primarily targets CTG trinucleotide repeats in DNA . It has a unique non-linear hydrogen-bonding surface complementary to thymine . It also interacts with various bacterial dehydrogenases .
Mode of Action
PQQ forms molecular complexes with native double-stranded DNA by intercalation between two base pairs . It also serves as a redox cofactor for various bacterial dehydrogenases, providing unique redox features . The generated H2O2 inactivates protein tyrosine phosphatase 1B (PTP1B) via the oxidation of catalytic cysteinyl thiol (Cys-215) to the corresponding sulfenic acid (–SOH), sulnic acid (–SO2H), and sulfonic acid (–SO3H) .
Biochemical Pathways
PQQ is derived from the two amino acids glutamate and tyrosine encoded in the precursor peptide PqqA . Five reactions are necessary to form this quinone cofactor . The PqqA peptide is recognized by PqqE, which links the C9 and C9a, afterwards it is accepted by PqqF which cuts out the linked amino acids . The next reaction (Schiff base) is spontaneous, the following dioxygenation is catalyzed by an unknown enzyme . The last cyclization and oxidation steps are catalyzed by PqqC .
Pharmacokinetics
In vitro pharmacokinetic study ascertained the stability of this compound in both simulated gastric fluid and simulated intestinal fluid . All the active compounds passed the PAINS filter and showed no toxicity in in silico predictions .
Result of Action
The interaction of PQQ with its targets results in the inhibition of DNA synthesis in Ehrlich ascites tumor cells . It also inactivates protein tyrosine phosphatase 1B (PTP1B), which may have significant downstream effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrolo[3,2-h]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-8-3-4-9-5-7-13-11(9)10(8)12-6-1/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCAJASYDRNBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CN3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177869 | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
233-88-5 | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,2-h]quinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X86R57K2AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



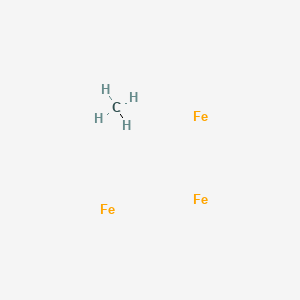



![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1213481.png)
![[(6aR,9S,10S)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B1213483.png)

